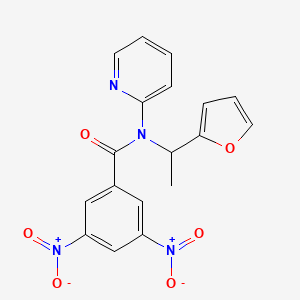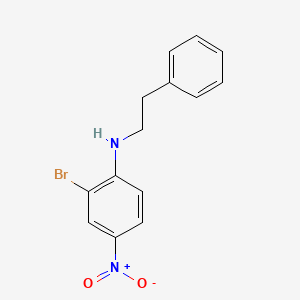
2-bromo-4-nitro-N-phenethylaniline
Übersicht
Beschreibung
2-bromo-4-nitro-N-phenethylaniline is a chemical compound with the formula C6H5BrN2O2 . It is a derivative of aniline, which is an organic compound with the functional group -NH2 attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves a substitution reaction at the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired product . This sequence has been performed by many students, with more than 95% completing the sequence in 33 1/2 hours with a reasonable yield of the final product .Molecular Structure Analysis
The molecular structure of 2-bromo-4-nitro-N-phenethylaniline can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Bromo-4,6-dinitroaniline (BNA) is identified as a domestic-dust pollutant in urban environments, with deleterious atmospheric effects . The reaction pathways and kinetics for BNA oxidation by the OH radical have been studied using quantum-chemical methods .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Recent studies have revealed that 2-bromo-4’-nitroacetophenone exhibits antioxidant effects. In experiments using the model organism Caenorhabditis elegans (C. elegans), this compound extended the lifespan of the worms. The mechanism involves the insulin pathway, suggesting potential applications in anti-aging research .
Photochemical Studies
Due to its photochemical reactivity, 2-bromo-4’-nitroacetophenone finds applications in photophysics and photochemistry. Researchers study its behavior under UV or visible light irradiation, exploring excited-state processes, energy transfer, and photoinduced reactions.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
While there is limited information on the future directions of 2-bromo-4-nitro-N-phenethylaniline, similar compounds are being studied for their potential uses. For example, 4-Bromo-N,N-dimethylaniline was used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Eigenschaften
IUPAC Name |
2-bromo-4-nitro-N-(2-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-10-12(17(18)19)6-7-14(13)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOECHHCMYRUQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320166 | |
| Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-4-nitro-N-phenethylaniline | |
CAS RN |
477856-50-1 | |
| Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



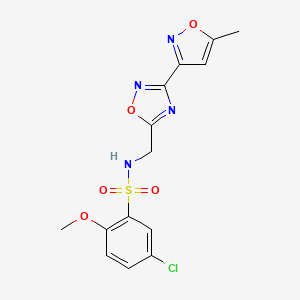
![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)


![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)
![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)




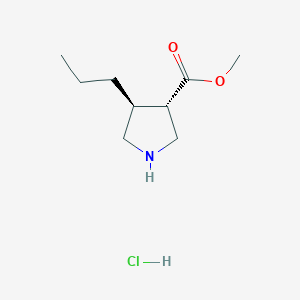
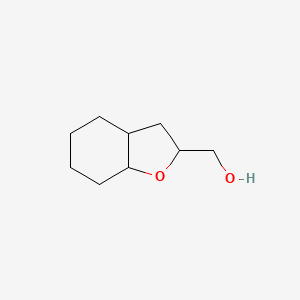
![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)
